
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes acetoxy, chlorophenylcarbamoyloxy, and dimethylaminoethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl typically involves multiple steps, including:
Formation of the acetoxy group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the chlorophenylcarbamoyloxy group: This step may involve the reaction of a chlorophenyl isocyanate with a phenol derivative.
Attachment of the dimethylaminoethoxy group: This can be done through nucleophilic substitution reactions using dimethylaminoethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form carboxylic acids or ketones.
Reduction: The chlorophenylcarbamoyloxy group can be reduced to form amines or alcohols.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group may yield acetic acid, while reduction of the chlorophenylcarbamoyloxy group may yield chlorophenylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-diethylamino)ethoxy)ethane
Uniqueness
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
131963-02-5 |
|---|---|
Molekularformel |
C21H26Cl2N2O5 |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
[1-[3-[(3-chlorophenyl)carbamoyloxy]phenyl]-2-[2-(dimethylamino)ethoxy]ethyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O5.ClH/c1-15(25)28-20(14-27-11-10-24(2)3)16-6-4-9-19(12-16)29-21(26)23-18-8-5-7-17(22)13-18;/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,23,26);1H |
InChI-Schlüssel |
CIMXNIKHVDSPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(COCCN(C)C)C1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
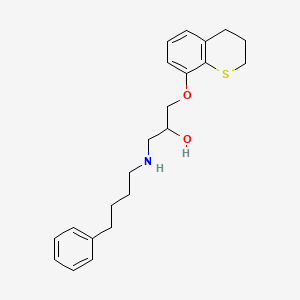
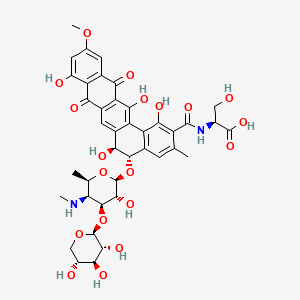

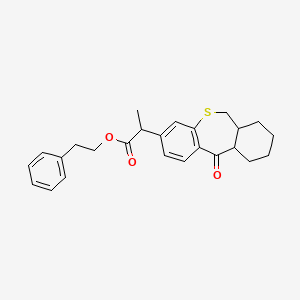
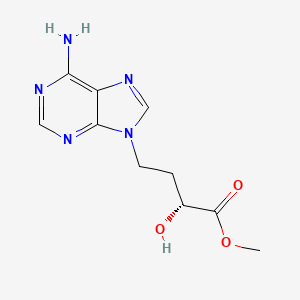
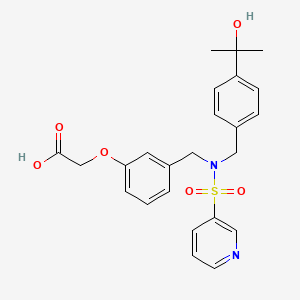



![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
